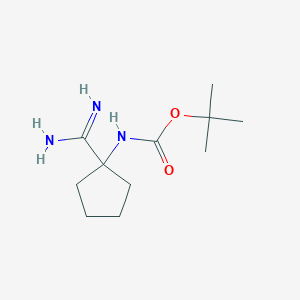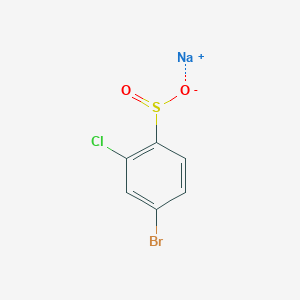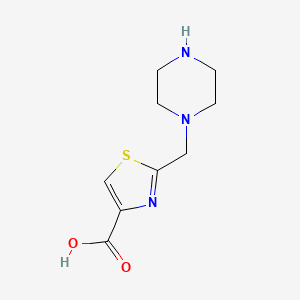
2-Chloro-2-(hydroxymethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C4H9ClO3 It is a chlorinated derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a chlorine atom and two hydroxymethyl groups are attached to the carbon chain
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol can be synthesized through the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst. The reaction typically occurs at temperatures ranging from 40°C to 70°C. After the reaction, the mixture is neutralized with acetic acid, and the excess formaldehyde is distilled off. The final product is obtained by evaporating the solution under vacuum, followed by cooling and filtration .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as ion exchange resins and thin film evaporators, helps in achieving the desired quality .
化学反应分析
Types of Reactions
2-Chloro-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-2-(hydroxymethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of resins, coatings, and other polymeric materials
作用机制
The mechanism of action of 2-Chloro-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
相似化合物的比较
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol:
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound has an ethyl group in place of the chlorine atom.
Trimethylolpropane: Contains three hydroxymethyl groups attached to a propane backbone .
Uniqueness
2-Chloro-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its non-chlorinated counterparts. This makes it a valuable intermediate in the synthesis of various specialized compounds.
属性
分子式 |
C4H9ClO3 |
|---|---|
分子量 |
140.56 g/mol |
IUPAC 名称 |
2-chloro-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C4H9ClO3/c5-4(1-6,2-7)3-8/h6-8H,1-3H2 |
InChI 键 |
DNDOSDUOUWWBPN-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)(CO)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)




![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)



![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)
![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)
